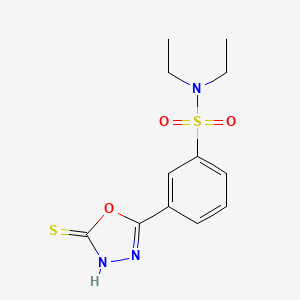

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide

Descripción

N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a sulfanyl (-SH) group at position 3. This compound combines the sulfonamide pharmacophore—a well-known moiety in antimicrobial and anti-inflammatory agents—with the 1,3,4-oxadiazole ring, which enhances metabolic stability and bioavailability due to its aromaticity and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHFWDZBNNBJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of an acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture . This method allows for the formation of the oxadiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : The compound exhibits potent antimicrobial properties, especially against drug-resistant bacterial strains. Research indicates that derivatives of the oxadiazole ring are effective against a variety of Gram-positive and Gram-negative bacteria.

Case Studies :

- A study highlighted the antibacterial activity of N-(1,3,4-oxadiazol-2-yl)benzamides against Neisseria gonorrhoeae, showing promising results against drug-resistant strains .

- Another research evaluated a series of sulfonamide derivatives for their ability to inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), two key enzymes in bacterial folate synthesis. The findings revealed that these compounds could serve as dual inhibitors with significant antimicrobial potential .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Bacteria | Mechanism of Action | Reference |

|---|---|---|---|

| HSGN-237 | Neisseria gonorrhoeae | Inhibition of cell wall synthesis | |

| Sulfonamide A | Staphylococcus aureus | Dual inhibition of DHPS and DHFR |

Anticancer Properties

Overview : The compound has shown promise in anticancer applications, particularly through its ability to inhibit specific cancer-related enzymes and pathways.

Case Studies :

- Research on novel (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated significant antitumor activity by disrupting histone deacetylase functions and inhibiting mutated BRAF V600 kinase .

- The structural modifications of the oxadiazole ring have been linked to enhanced cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound X | Melanoma | Inhibition of BRAF V600 | |

| Compound Y | Breast Cancer | Disruption of histone deacetylases |

Enzyme Inhibition

Overview : N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide has been evaluated for its enzyme inhibitory properties, particularly against enzymes relevant to metabolic disorders.

Case Studies :

- A study focused on the synthesis and evaluation of new sulfonamides as inhibitors for α-glucosidase and acetylcholinesterase. These compounds showed potential in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Table 3: Enzyme Inhibition Activity

Mecanismo De Acción

The mechanism of action of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids and proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key Similar Compounds :

4-{[2-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (Compound 24): Features a dihydro-oxadiazole ring and an ethylamino linker to the sulfonamide group.

N-{4-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide (A3) : Lacks the sulfonamide group but includes a methoxy-phenyl linker. The acetamide group may limit its anti-inflammatory efficacy compared to sulfonamide derivatives .

5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide derivatives : These compounds exhibit enhanced anti-inflammatory activity due to the bulky cyclohexyl group, which may improve target selectivity .

Substituent Impact :

- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (-CF₃) or halogens (Cl, F) show improved antimicrobial activity (e.g., MIC = 25 μg/mL against E. coli) by enhancing electrophilicity .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents improve antifungal activity (MIC = 25–50 μg/mL) by facilitating hydrogen bonding with fungal enzymes .

Antimicrobial Activity Comparison

Table 1: Antimicrobial Efficacy of Selected Oxadiazole-Sulfonamide Hybrids

| Compound | Gram-Positive Activity (MIC, μg/mL) | Gram-Negative Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|---|

| Target Compound (N,N-Diethyl-3-) | Data Not Available | Data Not Available | Data Not Available |

| 7s, 7t, 7u (CF₃/OCH₃ substituents) | 12.5 (S. aureus) | 12.5 (P. aeruginosa) | 25–50 (C. albicans) |

| 7c, 7d, 7p (Cl substituents) | 25 (B. subtilis) | 25 (E. coli) | 50 (A. niger) |

| A3 (Acetamide derivative) | N/A | N/A | N/A (Antioxidant focus) |

Key Findings :

- The target compound’s N,N-diethyl group may enhance broad-spectrum activity compared to simpler sulfonamides, but direct data are lacking.

- Compounds with trifluoromethyl/methoxy groups (e.g., 7t, 7u) outperform halogenated analogues against Gram-negative strains, suggesting EDGs optimize interactions with bacterial membranes .

Anti-Inflammatory and Antioxidant Activity

Table 2: Anti-Inflammatory and Antioxidant Profiles

| Compound | Anti-Inflammatory Activity (IC₅₀, μM) | Antioxidant Activity (DPPH Scavenging, %) |

|---|---|---|

| Target Compound (N,N-Diethyl-3-) | Data Not Available | Data Not Available |

| A3 | 10.2 (COX-2 inhibition) | 85% at 100 μM |

| Cyclohexyl-oxadiazole sulfonamide | 8.7 (LOX inhibition) | 72% at 100 μM |

Key Findings :

Structure-Activity Relationship (SAR) Insights

Sulfonamide vs. Acetamide : Sulfonamide derivatives generally exhibit stronger anti-inflammatory and antimicrobial activity due to enhanced hydrogen bonding and enzyme inhibition .

Oxadiazole Substitution : The 5-sulfanyl group in the target compound may improve redox-modulating activity compared to unsubstituted oxadiazoles .

Aromatic vs. Aliphatic Linkers: Ethylamino or methoxy linkers (e.g., Compound 24, A3) reduce activity compared to direct aryl attachments, as seen in the target compound .

Actividad Biológica

N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. The 1,3,4-oxadiazole moiety is associated with various pharmacological effects, including:

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal activity. Studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens, including drug-resistant strains.

- Anticancer Activity : Preliminary studies suggest that oxadiazole derivatives may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a study examined a series of 1,3,4-oxadiazole compounds and found that those with sulfanyl substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1 µg/mL |

| N,N-Diethyl... | C. albicans | 0.25 µg/mL |

Anticancer Activity

In vitro studies have indicated that certain oxadiazole derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound were tested against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These studies revealed that modifications in the alkyl chain significantly affected cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 15 |

| Compound D | Caco-2 | 10 |

| N,N-Diethyl... | A549 | 12 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that these compounds may bind to targets such as enoyl-acyl carrier protein (ACP) reductase and other critical enzymes involved in lipid biosynthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide, and what reaction conditions are critical for yield and purity?

- Methodological Answer : The compound is synthesized via cyclization of carbohydrazide intermediates using carbon disulfide under basic conditions (e.g., KOH in ethanol). Subsequent coupling with 2,4,6-trichloro-1,3,5-triazine requires precise temperature control (0–5°C) and neutral pH maintenance via potassium bicarbonate. Solvent selection (e.g., acetone, THF) and stoichiometric ratios of reagents are critical to minimize side reactions and maximize purity (>85% yield reported) .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Key signatures include the SH stretch (~2591 cm⁻¹), C=O (coumarin, ~1726 cm⁻¹), and oxadiazole C=N stretches (1629, 1531 cm⁻¹).

- NMR : ¹H NMR confirms aromatic protons (δ 7.37–8.21 ppm) and coupling patterns, while ¹³C NMR identifies the sulfonamide and oxadiazole carbons.

- Elemental Analysis : Used to validate purity (±0.2% deviation from theoretical values) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays are performed using nutrient agar for bacteria (e.g., E. coli, S. aureus) and Sabouraud dextrose agar for fungi (A. niger, C. albicans). Compounds are tested at concentrations ranging from 1.56 to 100 μg/mL, with ciprofloxacin and ketoconazole as controls. Activity is graded as excellent (MIC ≤12.5 μg/mL), moderate (25–50 μg/mL), or weak (>50 μg/mL) .

Advanced Research Questions

Q. How do substituents on the oxadiazole and sulfonamide moieties influence biological activity, and what structural modifications enhance efficacy?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F) : Improve activity against Gram-negative strains (e.g., P. vulgaris, MIC 25 μg/mL) by enhancing electrophilicity and target binding.

- Electron-Donating Groups (methoxy, acetyl) : Boost efficacy against Gram-positive bacteria (e.g., B. cereus, MIC 12.5 μg/mL) through increased membrane penetration.

- Heterocyclic Linkers (piperazine, piperidine) : Modulate solubility and bioavailability. For example, trifluoromethyl groups enhance antifungal activity (MIC 25–50 μg/mL) .

Q. What strategies resolve contradictions in biological activity data across microbial strains or assay conditions?

- Methodological Answer :

- Cross-Validation : Use multiple assays (e.g., MES, scPTZ) to confirm activity trends.

- Dose-Response Curves : Identify strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).

- Computational Modeling : Predict binding affinities to targets like dihydropteroate synthase (sulfonamide target) or fungal lanosterol demethylase .

Q. What mechanistic insights explain the compound's interaction with bacterial or fungal targets?

- Methodological Answer :

- Competitive Binding Assays : Probe sulfonamide interactions with p-aminobenzoic acid (PABA) in folate biosynthesis.

- Enzyme Inhibition Studies : Measure IC₅₀ values for oxadiazole-mediated inhibition of microbial enzymes (e.g., β-lactamases).

- Molecular Dynamics Simulations : Model triazole and oxadiazole interactions with ATP-binding pockets in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.